Selective Toxicity in B Cells: CMP-5 Spares Normal B Lymphocytes Unlike Other PRMT5 Inhibitors
CMP-5 exhibits selective toxicity against EBV-transformed B lymphocytes and lymphoma cells while showing limited toxicity to normal resting B lymphocytes, even after prolonged incubation (0-100 μM; 24-72 hours) [1]. This differential effect is a key differentiator from other PRMT5 inhibitors like EPZ015666 and GSK591, which, while being more potent enzyme inhibitors (IC50 of 22 nM and 11 nM, respectively), have not been shown to spare normal B cells in the same selective manner [2][3]. The ability of CMP-5 to target malignant B cells without affecting normal B cells is a functionally relevant distinction that directly impacts the choice of tool compound for studies in B-cell malignancies.
| Evidence Dimension | Selective Cytotoxicity - B Lymphocytes |
|---|---|
| Target Compound Data | Selectively toxic to lymphoma cells; limited toxicity to normal resting B lymphocytes at 0-100 μM (24-72 h) |
| Comparator Or Baseline | EPZ015666: IC50 22 nM against PRMT5, but lacks published data on selective B cell sparing. GSK591: IC50 11 nM against PRMT5, but no demonstrated selective B cell sparing. |
| Quantified Difference | Qualitative difference: CMP-5 demonstrates a unique functional selectivity profile (sparing normal B cells) not reported for EPZ015666 or GSK591. |
| Conditions | EBV-transformed B lymphocytes vs. normal resting B lymphocytes; 0-100 μM, 24-72 h |
Why This Matters
This selectivity is critical for researchers investigating PRMT5's role in B-cell transformation and lymphoma, as it allows for the study of cancer-specific mechanisms without confounding effects on normal B-cell populations.
- [1] Alinari L, et al. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation. Blood. 2015 Apr 16;125(16):2530-43. View Source
- [2] Chan-Penebre E, et al. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. Nat Chem Biol. 2015 Jun;11(6):432-7. (For EPZ015666) View Source
- [3] Duncan KW, et al. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666. ACS Med Chem Lett. 2015 Dec 15;7(2):162-6. (For GSK591) View Source
